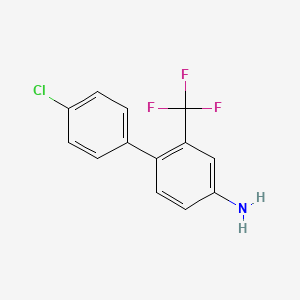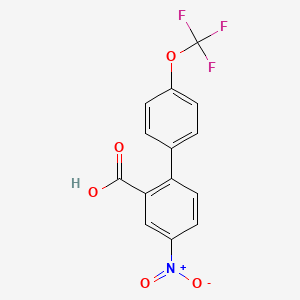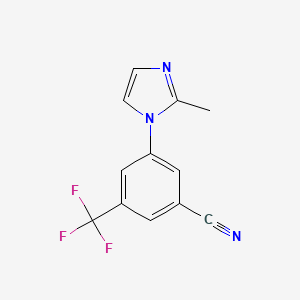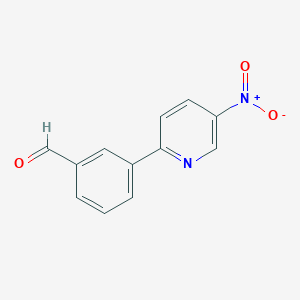
4'-Chloro-2-trifluoromethyl-biphenyl-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-2-trifluoromethyl-biphenyl-4-amine is an aromatic amine compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-trifluoromethyl-biphenyl-4-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide: The starting material, 4-chloro-2-trifluoromethyl-bromobenzene, is prepared through halogenation reactions.
Coupling Reaction: The aryl halide is then coupled with 4-aminophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Chloro-2-trifluoromethyl-biphenyl-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-2-trifluoromethyl-biphenyl-4-amine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the creation of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 4’-Chloro-2-trifluoromethyl-biphenyl-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for designing bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar in structure but lacks the biphenyl moiety.
2-Chlorobenzotrifluoride: Contains a trifluoromethyl group but differs in the position of the chloro group and the absence of the amine group.
Uniqueness
4’-Chloro-2-trifluoromethyl-biphenyl-4-amine is unique due to the combination of the biphenyl structure with both chloro and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical syntheses and applications .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-9-3-1-8(2-4-9)11-6-5-10(18)7-12(11)13(15,16)17/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQDHSMCRQZUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163937.png)
![4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163956.png)
![4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163958.png)
![3'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163964.png)
![4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163969.png)
![3'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163974.png)
![3'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163975.png)
![3'-Chloro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163978.png)

![3'-Chloro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8164009.png)
![3'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8164011.png)

![3-Methoxy2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B8164029.png)
